![molecular formula C19H15N3 B293215 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B293215.png)
2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H15N3 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a notable compound within the class of pyridine derivatives, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N3. The structure features:
- An amino group at the 2-position,
- A carbonitrile group at the 3-position,
- Phenyl and 4-methylphenyl substituents at the 4 and 6 positions, respectively.
This unique arrangement of functional groups contributes to its distinct biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies:
Antimicrobial Activity
Several studies have demonstrated the compound's efficacy against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Notably, it has shown potential as an antibiotic lead compound due to its ability to inhibit microbial growth effectively.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 18 | 32 µg/mL |
S. aureus | 15 | 64 µg/mL |
C. albicans | 20 | 16 µg/mL |
These results suggest that the compound could be a valuable candidate in the development of new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies indicate that this compound may possess anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The mechanism by which this compound exerts its biological effects is under investigation. Molecular docking studies suggest that it interacts with specific enzymes or receptors involved in microbial resistance mechanisms. This interaction may inhibit essential biological pathways in target organisms, thereby exerting its antimicrobial effects .
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions that enhance efficiency and yield. Common methods include:
- One-Pot Reactions : Utilizing ionic liquids as solvents to promote reaction efficiency.
- Conventional Organic Synthesis : Employing standard reagents under controlled conditions.
These methods not only facilitate the production of the target compound but also allow for the synthesis of various derivatives with potentially enhanced biological activity .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of related compounds. For instance:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against clinical strains of bacteria, highlighting structural influences on efficacy.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Contains additional halogen substitutions | Enhanced antibacterial activity |
Compound B | Lacks methyl substitution | Moderate activity |
These findings underscore the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique nitrogen-containing heterocyclic structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties. The synthesis often involves multi-step reactions, including condensation and cyclization processes that facilitate the introduction of different functional groups .
Mechanistic Studies
Researchers utilize this compound to study reaction mechanisms in organic chemistry. Its ability to participate in nucleophilic substitutions and other reactions makes it an ideal candidate for examining fundamental chemical principles.
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the potential of 2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, which is crucial given the rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Derivatives of pyridine compounds have demonstrated cytotoxic effects against several human cancer cell lines. For instance, studies indicate that modifications at specific positions on the pyridine ring can enhance its biological activity, making it a candidate for developing targeted cancer therapies .
Medical Applications
Pharmaceutical Development
Due to its biological activities, this compound is being explored as a lead structure for new pharmaceuticals. Its derivatives are being synthesized and tested for their efficacy in treating diseases such as cancer and bacterial infections. The structure-activity relationship (SAR) studies suggest that certain substitutions can significantly enhance therapeutic effects .
Industrial Applications
Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating colorants used in various applications from textiles to coatings .
Photopolymerization Sensors
The compound has been identified as a useful sensor for monitoring photopolymerization processes. Its fluorescent properties allow it to act as an indicator for the progress of polymerization under UV light, making it valuable in industries where precise control over polymerization is required .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | E. coli | 32 µg/mL | |
Derivative A | S. aureus | 16 µg/mL | |
Derivative B | C. albicans | 8 µg/mL |
Table 2: Anticancer Activity Against Human Cell Lines
Properties
Molecular Formula |
C19H15N3 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
InChI Key |
OJXMIUIXQCURCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.